molecular formula C15H17N5S B1212039 Pentiapine CAS No. 81382-51-6

Pentiapine

Cat. No. B1212039
CAS RN: 81382-51-6
M. Wt: 299.4 g/mol
InChI Key: FACMWMBWGSPRKO-UHFFFAOYSA-N
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Description

Pentiapine is a dopamine release inhibitor . It is a tranquilizer that produces a dose-dependent decrease in spontaneous motor activity and blocks morphine-induced hyperactivity .


Molecular Structure Analysis

Pentiapine has a molecular formula of C15H17N5S . Its exact mass is 299.12 and its molecular weight is 299.396 . The elemental analysis shows that it contains Carbon (60.18%), Hydrogen (5.72%), Nitrogen (23.39%), and Sulfur (10.71%) .

Scientific Research Applications

Neuroprotective Effects

Quetiapine has shown potential as a neuroprotective agent. A study demonstrated its effectiveness in preventing apoptosis in the penumbra region following ischemic events in rats. This suggests quetiapine could play a role as a neuronal protector in cases of cerebral ischemia (Yılmaz et al., 2013).

Antidepressant Effects

Quetiapine's antidepressant action may be mediated through interaction with sigma receptors. Research has shown that it significantly decreases immobility time in forced swim tests, indicating its potential as an antidepressant (Kotagale et al., 2013).

Cognitive Improvement in Schizophrenia

A study on quetiapine's efficacy in reducing cognitive impairment in schizophrenia patients revealed improvements in cognitive skills, particularly verbal reasoning, fluency, and immediate recall. This supports quetiapine's potential value in treating cognitive impairment associated with schizophrenia (Purdon et al., 2001).

Sleep-Promoting Properties

Quetiapine has been studied for its effects on sleep structure and quality. It significantly improved sleep induction and continuity, suggesting its utility in managing sleep disturbances in various disorders (Cohrs et al., 2004).

Pharmacogenetics

Pharmacogenetic studies have provided insights into quetiapine's variability in response among different individuals. Genetic variations in genes like CYP3A4 and CYP3A5 have been linked to differences in quetiapine exposure, highlighting the importance of personalized medicine approaches (Ortega-Ruiz et al., 2022).

Influence on Neurotransmission

Quetiapine has been shown to modulate extracellular noradrenaline and dopamine levels in the brain, which could be relevant to its therapeutic action in psychiatric disorders (Pira et al., 2004).

Motor Cortex Excitability

Research using transcranial magnetic stimulation suggests that quetiapine uniquely influences cortical excitability, differentiating it from typical antipsychotics. This could be relevant to understanding its neurobiological effects in psychosis treatment (Langguth et al., 2008).

Hippocampal Neurogenesis

Quetiapine reversed the suppression of hippocampal neurogenesis caused by stress in a study, suggesting its potential role in treating cognitive deficits in schizophrenia and depression (Luo et al., 2005).

properties

IUPAC Name

5-(4-methylpiperazin-1-yl)imidazo[2,1-b][1,3,5]benzothiadiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5S/c1-18-8-10-19(11-9-18)14-17-12-4-2-3-5-13(12)21-15-16-6-7-20(14)15/h2-7H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACMWMBWGSPRKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3SC4=NC=CN24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60231075
Record name Pentiapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60231075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentiapine

CAS RN

81382-51-6
Record name Pentiapine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081382516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentiapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60231075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENTIAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAP39VD6P5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To the solution of 0.2 g of 5-(4-carboethoxypiperazino)-imidazo[2,1-b][1,3,5]benzothiadiazepine in 2 ml of dry tetrahydrofuran, 100 mg of lithium aluminum hydride are added at once and the mixture is refluxed under nitrogen for 48 hrs. The mixture is cooled to room temperature, stirred with 0.2 ml of 30% sodium hydroxide, and filtered. The filtrates were evaporated to dryness and the product is purified to give 5-(4-methylpiperazino)-imidazo[2,1-b][1,3,5]benzothiadiazepine, melting at 145°-7°, and identical to compound obtained in example 1.
Name
5-(4-carboethoxypiperazino)-imidazo[2,1-b][1,3,5]benzothiadiazepine
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To the solution of 0.2 g of 5-(4-carboethoxypiperazino)-imidazo[2,1-b][1,3,5]benzothiadiazepine in 2 ml of dry tetrahydrofuran, 100 mg of lithium hydride are added at once and the mixture is refluxed under nitrogen for 48 hrs. The mixture is cooled to room temperature, stirred with 0.2 ml of pb 30% sodium hydroxide, and filtered. The filtrates were evaporated to dryness and the product is purified to give 5-(4-methylpiperazino]-imidazo[2,1-b][1,3,5]benzothiadiazepine, melting at 145°-147°, and identical to compound obtained in example 1.
Name
5-(4-carboethoxypiperazino)-imidazo[2,1-b][1,3,5]benzothiadiazepine
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
F Zhou, S Shi, J Luo, J Gan, W Wang… - Chinese Journal of …, 2009 - pesquisa.bvsalud.org
… Auricu-lar therapy showed various effect in constipation caused by different drugs, especially for constipation caused by clozapine, chlorpromazine and pentiapine. Conclusions …
Number of citations: 2 pesquisa.bvsalud.org
DA Davis, T De Paulis, A Janowsky… - Journal of medicinal …, 1990 - ACS Publications
Variable-temperature proton nuclear magnetic resonance studies have shown that 5-(2-propylidene)-10-(4-methylpiperazino)-5H-dibenzo [a, d] cycloheptene, a 5, 11-dicarbo analogue …
Number of citations: 15 pubs.acs.org
ST Unlu, O Atigan - No. 185 Managing Intell. Prop., 2008 - HeinOnline
… in the form of a tricyclic antidepressant, according the WHO's list of common INN stems, as well as active substances such as metiapine, mirtazapine, olanzapine, pentiapine and …
Number of citations: 0 heinonline.org
RF Squires, E Saederup - Neurochemical research, 1993 - Springer
Ethylenediamine (EDA) and piperazine are known GABA-A receptor agonists and this activity appears to reside in their carbamate adducts. In CO 2 -free incubation medium EDA and …
Number of citations: 33 link.springer.com
M Tian, S Ma, Y You, S Long, J Zhang, C Guo… - Journal of diabetes …, 2021 - hindawi.com
Objective. Gestational diabetes mellitus (GDM) is a common metabolic disorder with onset during pregnancy. However, the etiology and pathogenesis of GDM have not been fully …
Number of citations: 15 www.hindawi.com
IPC Class, A USPC - 2013 - patentsencyclopedia.com
A nanochannel delivery device and method of manufacturing and use. The nanochannel delivery device comprises an inlet, an outlet, and a nanochannel. The nanochannel may be …
Number of citations: 0 www.patentsencyclopedia.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow
CAS Number, I vivo Activity
Number of citations: 0
AST Ünlü, AÖA Karakulak
Number of citations: 0
周芙蓉, 史水红, 骆建忠, 甘建光, 王威, 姚华华… - 中国实用护理杂志: 中旬版, 2009
Number of citations: 4

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